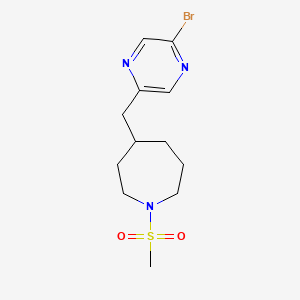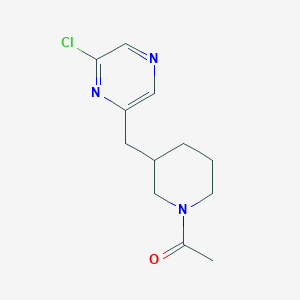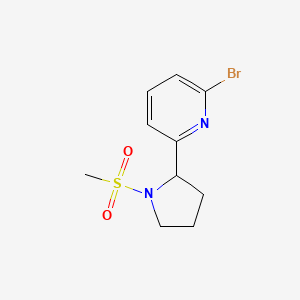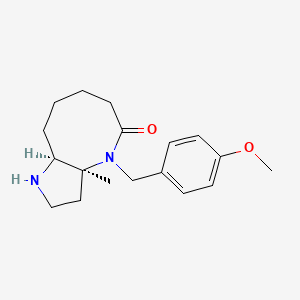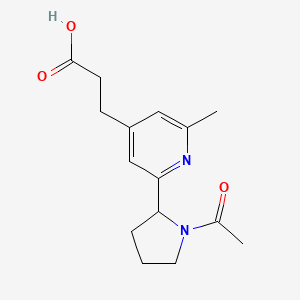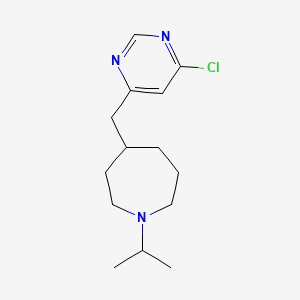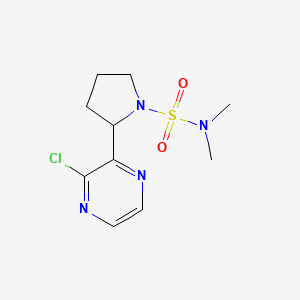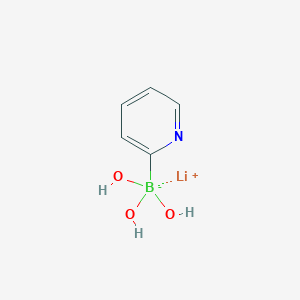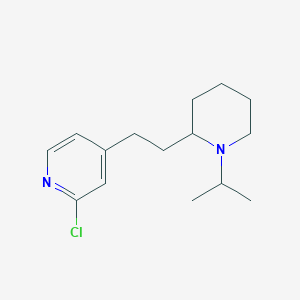
2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine is a chemical compound with the CAS number 1316217-78-3 . It is used in various scientific applications .
Synthesis Analysis
The synthesis of pyridine derivatives like 2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine can be achieved through several methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C. This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine is C15H23ClN2. It has an average mass of 266.810 Da and a monoisotopic mass of 266.154968 Da .Applications De Recherche Scientifique
Asymmetric Transfer Hydrogenation Catalysis
Compounds similar to the one have been used in the field of asymmetric transfer hydrogenation of ketones. Research shows that certain pyridine-based compounds, when reacted with Ni(II) and Fe(II) halides, form complexes that act as active catalysts for the transfer hydrogenation of ketones. This process is significant in the production of various chemical products and is essential for understanding reaction conditions and substrate identities in transfer hydrogenation reactions (Magubane et al., 2017).
Synthesis of Fused Pyridopyrimidine and Pyridothienotriazine Derivatives
Pyridine derivatives have been utilized as precursors for the synthesis of complex structures like pyridopyrimidine and fused pyridopyrimidine derivatives. These derivatives have shown potent antimicrobial activity, making them of interest in the development of new pharmaceuticals (Rashad et al., 2005).
Synthesis of Dipyridopyrimidinones and Related Compounds
Another application involves the synthesis of dipyridopyrimidinones and related compounds through the metalation of heteroaromatic esters and nitriles. These compounds have shown promise in their bactericidal and fungicidal activities, as well as cytotoxic activities against various cancer cell lines, making them valuable in the development of new therapeutic agents (Bentabed-Ababsa et al., 2010).
Development of Multi-Kilogram-Scale Synthesis
Pyridine derivatives have been utilized in the development of multi-kilogram-scale synthesis processes for compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This indicates the industrial and pharmaceutical relevance of these compounds in large-scale production (Andersen et al., 2013).
Propriétés
IUPAC Name |
2-chloro-4-[2-(1-propan-2-ylpiperidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)18-10-4-3-5-14(18)7-6-13-8-9-17-15(16)11-13/h8-9,11-12,14H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUKXYLVNJDCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-(1-isopropylpiperidin-2-yl)ethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



